molecular formula C10H9N3O2S B13110725 benzyl N-(thiadiazol-4-yl)carbamate CAS No. 4100-28-1

benzyl N-(thiadiazol-4-yl)carbamate

Cat. No.: B13110725
CAS No.: 4100-28-1
M. Wt: 235.26 g/mol
InChI Key: JCWFPLYWTWIKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(thiadiazol-4-yl)carbamate is an organic compound with the molecular formula C10H9N3O2S. It is a member of the carbamate family, which are esters of carbamic acid. This compound features a benzyl group attached to a thiadiazole ring through a carbamate linkage. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(thiadiazol-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-amino-1,2,3-thiadiazole. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(thiadiazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(thiadiazol-4-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(thiadiazol-4-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The compound may also interfere with cellular pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(1,3-thiazol-4-yl)carbamate
  • Benzyl N-(1,2,4-thiadiazol-5-yl)carbamate
  • Benzyl N-(1,3,4-thiadiazol-2-yl)carbamate

Uniqueness

Benzyl N-(thiadiazol-4-yl)carbamate is unique due to the specific positioning of the thiadiazole ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .

Biological Activity

Benzyl N-(thiadiazol-4-yl)carbamate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a benzyl group linked to a carbamate moiety, which is further connected to a thiadiazole ring. This unique structure contributes to its reactivity and biological properties, making it a candidate for various applications in drug development.

The biological activity of this compound is largely attributed to its interactions with specific enzymes and proteins. The thiadiazole ring can form covalent bonds or engage in non-covalent interactions such as hydrogen bonding, leading to the inhibition of target enzymes. Notably, it has been shown to inhibit lysosomal acid lipase (LAL), which plays a crucial role in lipid metabolism .

1. Enzyme Inhibition

This compound exhibits potent inhibition of lysosomal acid lipase, with IC50 values in the mid-nanomolar range. This inhibition leads to significant reductions in cholesterol levels, similar to the well-known inhibitor orlistat .

2. Anticancer Properties

Research indicates that compounds related to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 3.58 to 15.36 μM against cancer cells while exhibiting lower toxicity towards normal cells .

Table 1: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)Notes
4aHCT-1169.94High potency
4fMCF-72.74Comparable to sorafenib
4rMCF-73.85Superior activity compared to other compounds

3. Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Studies have shown that they can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, contributing to their antibacterial effects .

Case Studies

Case Study 1: Inhibition of Lysosomal Acid Lipase
In a study evaluating the efficacy of thiadiazole carbamates on LAL inhibition, researchers found that this compound selectively inhibited LAL without affecting other lipases at tested concentrations. This selectivity is crucial for developing therapeutic agents aimed at treating lipid metabolism disorders .

Case Study 2: Anticancer Activity Evaluation
A series of benzothiazole derivatives, closely related to this compound, were synthesized and tested against several cancer cell lines. The results indicated that these compounds could induce cell cycle arrest in the G2-M phase, suggesting their potential as anticancer agents through multi-target inhibition mechanisms .

Properties

CAS No.

4100-28-1

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

benzyl N-(thiadiazol-4-yl)carbamate

InChI

InChI=1S/C10H9N3O2S/c14-10(11-9-7-16-13-12-9)15-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,14)

InChI Key

JCWFPLYWTWIKBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CSN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.